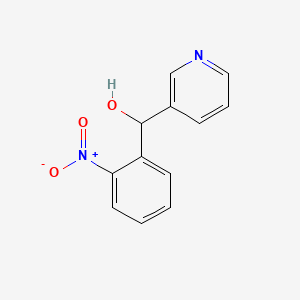

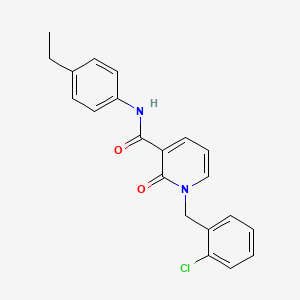

3-烯丙基-2H-1,3-苯并噻嗪-2,4(3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

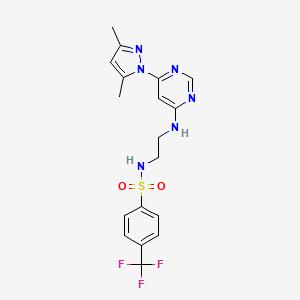

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound belonging to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds have been of interest due to their potential pharmacological properties and their use in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored through various methods. For instance, a novel method for constructing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones has been described, involving o-methyl lithiation followed by cyclization under acidic or neutral conditions . Another approach for the synthesis of 2-acyl-3,4-dihydro-1,4-benzothiazines involves 1,2-addition with allylic magnesium halides . Additionally, a metal- and base-free domino protocol has been developed for the synthesis of 1,3-benzothiazines using mild acid catalyzed reaction conditions . A straightforward synthesis involving intramolecular S-conjugate addition has also been reported .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be complex, with various substituents influencing their chemical properties. For example, the reaction of 3-substituted 2-methylenebenzothiazolines with specific diones can lead to the formation of cyclopenta[b][1,4]benzothiazine derivatives . The structure of these compounds is typically characterized using techniques such as FT-IR, H-NMR, 13C-NMR, and elemental analysis .

Chemical Reactions Analysis

Benzothiazines can undergo a variety of chemical reactions. For instance, the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-trione with 2,3-dimethylquinoxaline yields a specific 3-benzoyl-2-hydroxy derivative . The synthesis of 2-imino-4H-3,1-benzothiazine involves the reaction of o-aminobenzyl alcohol with thiourea . Moreover, the condensation of o-aminobenzenethiol with various diones in dimethyl sulphoxide has been used to synthesize 4H-1,4-benzothiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazines are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and potential biological activity. For example, the synthesis of 4-unsubstituted 1,2-benzothiazines from sulfoximines and allyl methyl carbonate involves Rh(III)-catalyzed domino allylation/oxidative cyclization, indicating the importance of catalysis in modifying the properties of these compounds .

科学研究应用

合成与聚合物应用

- 高性能热固性材料:已合成并表征了与目标化合物相关的含有烯丙基的苯并恶嗪新单体。这些单体经过热固化后形成具有优异热机械性能的热固性材料,由于其在高温下具有更高的热稳定性和储能模量,因此在高性能材料中具有潜在应用 (Agag & Takeichi, 2003).

有机合成与化学转化

- 铑催化的交叉偶联:由亚磺酰亚胺和烯丙基碳酸甲酯经 Rh(III) 催化的多米诺烯丙基化/氧化环化反应合成 1,2-苯并噻嗪,展示了苯并噻嗪衍生物的化学多功能性。该方法耐受多种官能团,扩展了合成具有潜在生物或材料应用的苯并噻嗪类化合物的工具包 (Wen, Tiwari, & Bolm, 2017).

抗菌应用

- 新型聚合生物杀菌剂:研究还集中在合成新型环胺单体,包括 3-烯丙基-2H-1,3-苯并噻嗪-2,4(3H)-二酮的衍生物,以便将其掺入具有抗菌性能的共聚物中。这些研究表明,此类衍生物可能是制造具有持久和可再生抗菌活性的材料的基础 (Sun & Sun, 2001).

催化与材料化学

- 无金属和碱的多米诺合成:已经描述了使用温和的酸催化条件合成一系列化合物(包括 1,3-苯并噻嗪)的高效方案。该方法提供了获得生物活性骨架的机会,并证明了该化合物在促进新型合成途径中的作用,突出了其在催化和新材料合成中的潜力 (Putta et al., 2019).

分析化学应用

- 络合的伏安研究:对 3-烯丙基-2H-1,3-苯并噻嗪-2,4(3H)-二酮的衍生物与镍(II) 络合的电化学研究提供了对其电化学行为的见解。此类研究对于了解该化合物与金属的相互作用至关重要,在分析化学和传感器开发中具有应用 (Yari & Bagheri, 2009).

属性

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXQYUSFKVEEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2SC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)